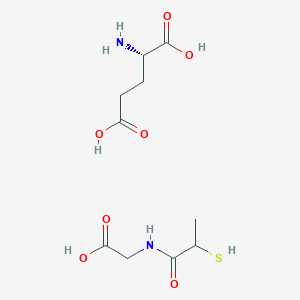
(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid is a compound that combines two distinct chemical structures The first part, (2S)-2-aminopentanedioic acid, is an amino acid derivative, while the second part, 2-(2-sulfanylpropanoylamino)acetic acid, contains a sulfanyl group and an acetic acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid involves multiple steps. The first part, (2S)-2-aminopentanedioic acid, can be synthesized through the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. The second part, 2-(2-sulfanylpropanoylamino)acetic acid, can be synthesized by reacting 2-sulfanylpropanoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of amino acid metabolism and enzyme activity.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid involves its interaction with specific molecular targets. The amino acid derivative part can interact with enzymes involved in amino acid metabolism, while the sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially inhibiting their activity. This dual mechanism allows the compound to modulate multiple biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-aminopentanedioic acid: An amino acid derivative with similar metabolic properties.
2-sulfanylpropanoic acid: A compound with a sulfanyl group that can form disulfide bonds.
Glycine: A simple amino acid that can be used as a building block in peptide synthesis.
Uniqueness
(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid is unique due to its combination of an amino acid derivative and a sulfanyl group. This allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
Eigenschaften
CAS-Nummer |
921199-96-4 |
|---|---|
Molekularformel |
C10H18N2O7S |
Molekulargewicht |
310.33 g/mol |
IUPAC-Name |
(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C5H9NO4.C5H9NO3S/c6-3(5(9)10)1-2-4(7)8;1-3(10)5(9)6-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10);3,10H,2H2,1H3,(H,6,9)(H,7,8)/t3-;/m0./s1 |
InChI-Schlüssel |
ZZFXGKPSPQTMPS-DFWYDOINSA-N |
Isomerische SMILES |
CC(C(=O)NCC(=O)O)S.C(CC(=O)O)[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NCC(=O)O)S.C(CC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



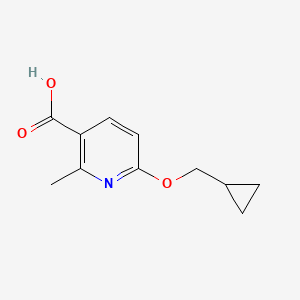
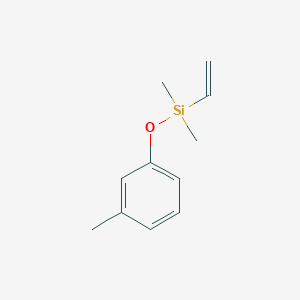
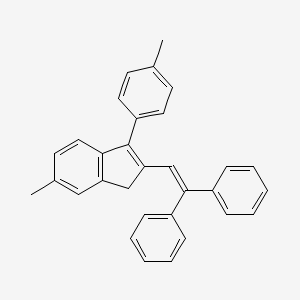
![N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide](/img/structure/B12637460.png)
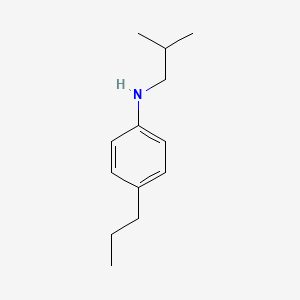

![N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide](/img/structure/B12637465.png)
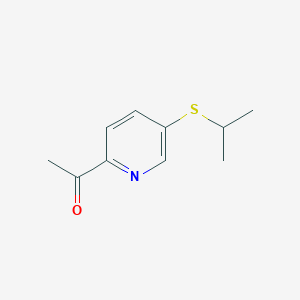
![Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12637481.png)
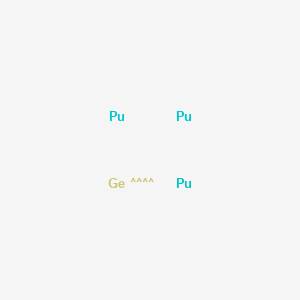
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide](/img/structure/B12637489.png)
![2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12637493.png)
![(3S,3'aR,8'aS,8'bS)-5-fluoro-2'-(3-nitrophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12637512.png)
